
(1R)-1-(3,4-dichlorophenyl)propan-1-ol
Overview
Description
(1R)-1-(3,4-dichlorophenyl)propan-1-ol: is a chiral organic compound with the molecular formula C9H10Cl2O It is characterized by the presence of a 3,4-dichlorophenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3,4-dichlorophenyl)propan-1-ol typically involves the reduction of the corresponding ketone, (3,4-dichlorophenyl)propan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes using chiral catalysts to achieve the desired enantiomeric purity. The choice of catalyst and reaction conditions is crucial to maximize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1R)-1-(3,4-dichlorophenyl)propan-1-ol can undergo oxidation to form the corresponding ketone, (3,4-dichlorophenyl)propan-1-one. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form (1R)-1-(3,4-dichlorophenyl)propan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: (3,4-dichlorophenyl)propan-1-one
Reduction: (1R)-1-(3,4-dichlorophenyl)propan-1-amine
Substitution: (1R)-1-(3,4-dichlorophenyl)propyl chloride
Scientific Research Applications
Chemistry: (1R)-1-(3,4-dichlorophenyl)propan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems. It may serve as a model compound for investigating enzyme-substrate interactions and stereospecificity.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the synthesis of chiral drugs. Its derivatives may exhibit biological activity and can be explored for therapeutic uses.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(3,4-dichlorophenyl)propan-1-ol depends on its specific application. In pharmaceutical research, its activity may involve interactions with specific molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to interact stereospecifically with biological macromolecules, influencing its pharmacological effects.
Comparison with Similar Compounds
- (1R)-1-(3,4-difluorophenyl)propan-1-ol
- (1R)-1-(3,4-dibromophenyl)propan-1-ol
- (1R)-1-(3,4-dimethylphenyl)propan-1-ol
Comparison: Compared to its analogs, (1R)-1-(3,4-dichlorophenyl)propan-1-ol is unique due to the presence of chlorine atoms, which can influence its chemical reactivity and biological activity. The electron-withdrawing nature of chlorine atoms can affect the compound’s stability and interactions with other molecules, making it distinct from its fluorinated, brominated, or methylated counterparts.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1R)-1-(3,4-dichlorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYGECCAJOYJMK-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=C(C=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




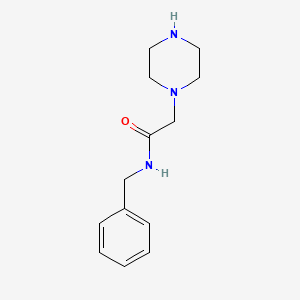

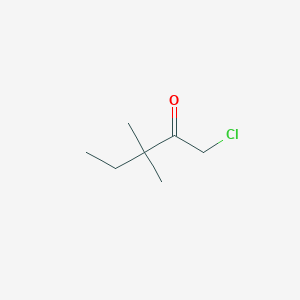


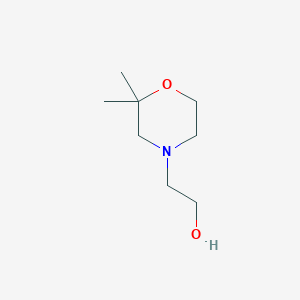

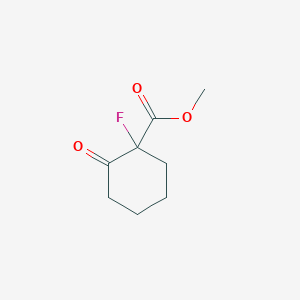
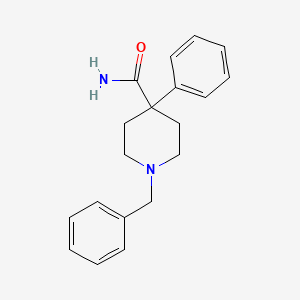
![1-[1-(4-Chlorophenyl)cyclobutyl]ethanone](/img/structure/B3387544.png)


